(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone
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Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H16F2N2O2S and its molecular weight is 338.37. The purity is usually 95%.
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Biological Activity
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a thiazepane ring and an isoxazole moiety, which are known to exhibit diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps including the formation of the thiazepane ring and subsequent substitution reactions to introduce the difluorophenyl and isoxazole groups. Detailed synthetic pathways can be found in patent literature that describes various methods for creating related compounds .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing fluorinated aryl groups have shown promising results against breast and colon cancer cell lines .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest |
A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Compounds with similar structures have been identified as inhibitors of specific kinases involved in tumor growth and inflammation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest at the G2/M phase in cancer cell lines.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Models : In xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups.
- Inflammation Models : In models of acute inflammation, the compound demonstrated a reduction in edema and inflammatory markers.
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c1-10-13(9-19-22-10)16(21)20-5-4-15(23-7-6-20)12-8-11(17)2-3-14(12)18/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOQVMRSSFDZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.